molecular formula C18H16N2O B297857 1-(3-Phenoxypropyl)-3-indolecarbonitrile

1-(3-Phenoxypropyl)-3-indolecarbonitrile

Cat. No. B297857
M. Wt: 276.3 g/mol
InChI Key: AGPINAKWCPQLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Phenoxypropyl)-3-indolecarbonitrile, also known as PHPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHPI is a nitrile-containing compound that belongs to the class of indole derivatives.

Scientific Research Applications

  • Phytochemical Induction : A study by Loub, Wattenberg, and Davis (1975) in the Journal of the National Cancer Institute discovered that indole-3-acetonitrile, among other indoles, acts as a natural inducer of aryl hydrocarbon hydroxylase (AHH) activity in cruciferous vegetables like Brussels sprouts, cabbage, and cauliflower. This points towards its potential application in phytochemical research (Loub, Wattenberg & Davis, 1975).

  • Green Chemistry Synthesis : Majumdar, Ponra, and Ghosh (2012) in RSC Advances demonstrated a green, efficient one-pot approach for synthesizing thiopyrano[2,3-b]indole-3-carbonitrile derivatives. This synthesis is significant for its environmental benefits, showcasing the application of indolecarbonitriles in sustainable chemical processes (Majumdar, Ponra & Ghosh, 2012).

  • Catalytic Synthesis : Festa et al. (2018) in The Journal of Organic Chemistry described the DBU-catalyzed synthesis of 1-alkoxypyrazino[1,2- a]indoles using 1-(propargyl)indol-2-carbonitriles. This work illustrates the role of indolecarbonitriles in facilitating complex chemical transformations (Festa et al., 2018).

  • Fluorescent Probing : Shao et al. (2015) in Analytical Chemistry developed a red fluorescent 1-amino BODIPY-based probe from indole-based boron-dipyrromethene. This probe selectively detects thiophenols, suggesting potential applications in analytical chemistry and bioimaging (Shao et al., 2015).

  • Inhibitory Effects on Nitric Oxide Production : Yang et al. (2014) in Fitoterapia isolated indole alkaloids, including indole-3-acetonitrile derivatives, from the roots of Isatis indigotica. These compounds were found to inhibit nitric oxide production in macrophages, indicating potential applications in inflammation and immune response research (Yang et al., 2014).

properties

Product Name

1-(3-Phenoxypropyl)-3-indolecarbonitrile

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-(3-phenoxypropyl)indole-3-carbonitrile

InChI

InChI=1S/C18H16N2O/c19-13-15-14-20(18-10-5-4-9-17(15)18)11-6-12-21-16-7-2-1-3-8-16/h1-5,7-10,14H,6,11-12H2

InChI Key

AGPINAKWCPQLMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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